2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile
Description
Molecular Formula: C₃₀H₂₂N₄O₂S Synonyms:
- 2-Amino-6-(benzylsulfanyl)-4-[4-(benzyloxy)phenyl]pyridine-3,5-dicarbonitrile
- 2-Amino-4-phenyl-6-[(phenylmethyl)thio]-3,5-pyridinedicarbonitrile (IUPAC name) Key Features:
- Contains dual benzyl groups (benzyloxy at position 4, benzylsulfanyl at position 6).
- High molecular weight (average mass: 342.42 g/mol) and aromatic substituents enhance lipophilicity .
Properties
IUPAC Name |
2-amino-6-benzylsulfanyl-4-(4-phenylmethoxyphenyl)pyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4OS/c28-15-23-25(21-11-13-22(14-12-21)32-17-19-7-3-1-4-8-19)24(16-29)27(31-26(23)30)33-18-20-9-5-2-6-10-20/h1-14H,17-18H2,(H2,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNILQTVVRXVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=NC(=C3C#N)SCC4=CC=CC=C4)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of aldehydes, malononitrile, and thiols in the presence of a base or Lewis acid catalyst. For example, a basic ionic liquid such as 1-(2-aminoethyl)pyridinium hydroxide can be used as an efficient catalyst for this tandem reaction . The reaction is performed in aqueous ethanol, yielding the desired product within 30-60 minutes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases:
- Anticancer Activity : Research indicates that derivatives of pyridine compounds exhibit cytotoxic effects against cancer cell lines. The presence of the dicarbonitrile moiety is believed to enhance this activity by interfering with cellular processes essential for tumor growth .
- Neuroprotective Effects : Compounds similar to 2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine have shown promise in neuroprotection studies. They may inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease .
Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory effects of pyridine derivatives. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory disorders .
Structure-Activity Relationship Studies
The compound serves as a valuable model in structure-activity relationship (SAR) studies aimed at optimizing the biological activity of pyridine-based drugs. By modifying substituents on the pyridine ring, researchers can explore how these changes affect potency and selectivity .
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The amino and benzyloxy groups can form hydrogen bonds with biological molecules, while the benzylsulfanyl group can interact with thiol-containing enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ in substituents at positions 4 and 6 of the pyridine core. Key examples include:
Observations :
Biological Activity
2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies concerning this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. A common method includes the reaction of substituted phenols with pyridine dicarbonitriles under specific conditions to yield the target compound with high purity and yield.
Biological Activity
The biological activity of this compound has been evaluated for various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. In vitro assays showed that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory pathway. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition were reported at approximately , comparable to standard anti-inflammatory drugs like celecoxib .
Anticancer Activity
In terms of anticancer properties, the compound has shown promise against various cancer cell lines. For instance, it has been observed to induce apoptosis in sensitive carcinoma cells through mechanisms involving DNA adduct formation and cytochrome P450 enzyme modulation . The compound's ability to generate reactive electrophilic species contributes to its selective cytotoxicity towards tumor cells.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. It demonstrated notable activity against a range of bacterial strains in vitro, indicating its potential as an antimicrobial agent .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the pyridine ring significantly affect its potency and selectivity. For example:
- Electron-donating groups enhance COX inhibition.
- Modifications at the benzylsulfanyl position can lead to improved anticancer activity.
The presence of a benzyloxy group is particularly important for enhancing solubility and bioavailability .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anti-inflammatory Studies : In vivo models using carrageenan-induced paw edema demonstrated that treatment with the compound significantly reduced inflammation compared to controls.
- Cancer Cell Line Studies : Treatment of MCF-7 breast cancer cells with varying concentrations of the compound resulted in dose-dependent apoptosis and DNA damage, confirming its anticancer potential .
- Microbial Resistance Studies : The compound was tested against resistant bacterial strains and showed efficacy where conventional antibiotics failed.
Q & A
Basic: What are the optimal synthetic protocols for preparing the compound, and how can purity be ensured?
Methodological Answer:
The synthesis of this compound can be optimized using environmentally benign protocols. A magnetically separable heterogeneous catalyst (e.g., IRMOF-3/GO/CuFe₂O₄) enables efficient cyclocondensation under ambient conditions . Key steps include:
- Reagent Ratios : Use 1:1 molar ratios of aldehyde, thiol, and malononitrile precursors.
- Catalyst Loading : Optimal catalyst amounts (e.g., 0.003–0.005 g) enhance yields while minimizing side reactions .
- Purification : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) confirms reaction progress, followed by recrystallization from ethanol .
- Characterization : Validate purity via melting point analysis, IR (e.g., 2211 cm⁻¹ for C≡N stretching), and HRMS (e.g., observed [M+H]⁺ at m/z 387.0908) .
Advanced: How do structural modifications influence adenosine receptor (AR) binding kinetics and selectivity?
Methodological Answer:
The amino-3,5-dicyanopyridine core allows strategic substitutions to modulate AR affinity and kinetics:
- Substituent Effects :
- Kinetic Profiling : Radioligand displacement assays (e.g., using [³H]CCPA for A1AR) and fluorescence correlation spectroscopy quantify on/off rates .
- SAR/SKR Strategies : Minor changes (e.g., replacing thiazole with imidazole) can decouple affinity from kinetic behavior, enabling tailored therapeutic profiles .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
Routine characterization involves:
- ¹H NMR : Identify aromatic protons (δ 7.25–7.67 ppm for benzyl groups) and amino signals (δ 7.67 ppm as a broad singlet) .
- ¹³C NMR : Confirm cyano carbons (δ 115–116 ppm) and quaternary carbons (δ 147–160 ppm) .
- IR Spectroscopy : Detect nitrile (2243–2211 cm⁻¹), amino (3320–3211 cm⁻¹), and sulfide (1265 cm⁻¹) stretches .
- HRMS : Match experimental and theoretical m/z values (e.g., [M+Na]⁺ = 409.0728 for C₂₁H₁₄N₄O₂S) .
Advanced: How can computational docking predict interactions with biological targets?
Methodological Answer:
- Software Tools : Use GOLD (Genetic Optimization for Ligand Docking) to model ligand-receptor interactions, incorporating partial protein flexibility .
- Validation Metrics : Compare predicted vs. experimental binding modes for adenosine receptors (71% accuracy in reproducing crystallographic poses) .
- Water Displacement : Simulate displacement of loosely bound water molecules in the AR binding pocket to improve affinity predictions .
Basic: What strategies mitigate low yields during synthesis?
Methodological Answer:
- Catalyst Optimization : Adjust IRMOF-3/GO/CuFe₂O₄ loading (0.003–0.005 g) to maximize yields (75–91%) while minimizing side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature Control : Maintain ambient conditions (25°C) to prevent decomposition of heat-sensitive nitrile groups .
Advanced: How can hydrophilicity/hydrophobicity be balanced for improved bioavailability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
